molecular formula C17H27NO7S2 B15238344 (2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid

(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid

Cat. No.: B15238344
M. Wt: 421.5 g/mol
InChI Key: BZTDKIJRNKFZQB-INIZCTEOSA-N
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Description

(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid is an organic compound characterized by the presence of butylsulfonyl groups attached to both the amino and phenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases such as potassium carbonate (K2CO3) and solvents like dimethylacetamide (DMAc) in a mixed solvent system .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can replace the butylsulfonyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid is unique due to the presence of butylsulfonyl groups on both the amino and phenyl moieties, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C17H27NO7S2

Molecular Weight

421.5 g/mol

IUPAC Name

(2S)-2-(butylsulfonylamino)-3-(4-butylsulfonyloxyphenyl)propanoic acid

InChI

InChI=1S/C17H27NO7S2/c1-3-5-11-26(21,22)18-16(17(19)20)13-14-7-9-15(10-8-14)25-27(23,24)12-6-4-2/h7-10,16,18H,3-6,11-13H2,1-2H3,(H,19,20)/t16-/m0/s1

InChI Key

BZTDKIJRNKFZQB-INIZCTEOSA-N

Isomeric SMILES

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)CCCC)C(=O)O

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)CCCC)C(=O)O

Origin of Product

United States

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